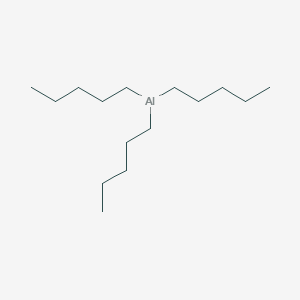
Tripentylalumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tripentylalumane is an organoaluminum compound that has garnered interest in various fields of research due to its unique chemical properties It is characterized by the presence of three pentyl groups attached to an aluminum atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tripentylalumane typically involves the reaction of aluminum trichloride with pentylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the aluminum compound. The general reaction can be represented as follows:
AlCl3+3C5H11MgBr→Al(C5H11)3+3MgBrCl
The reaction is usually conducted at low temperatures to control the reactivity of the organometallic reagents and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also minimizes the risk of exposure to reactive intermediates and enhances safety.
化学反应分析
Types of Reactions
Tripentylalumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and pentyl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the pentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products Formed
Oxidation: Aluminum oxide and pentyl radicals.
Reduction: Reduced organic compounds and aluminum by-products.
Substitution: New organoaluminum compounds with different substituents.
科学研究应用
Tripentylalumane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and composites.
作用机制
The mechanism of action of tripentylalumane involves its ability to form strong bonds with other molecules through its aluminum center. This allows it to act as a catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the aluminum center plays a crucial role in stabilizing transition states and intermediates.
相似化合物的比较
Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to the aluminum atom.
Triphenylaluminum: Contains three phenyl groups attached to the aluminum atom.
Trimethylaluminum: Composed of three methyl groups attached to the aluminum atom.
Uniqueness
Tripentylalumane is unique due to the presence of longer alkyl chains (pentyl groups) compared to other similar compounds. This results in different reactivity and solubility properties, making it suitable for specific applications where other organoaluminum compounds may not be effective.
属性
CAS 编号 |
21302-44-3 |
|---|---|
分子式 |
C15H33Al |
分子量 |
240.40 g/mol |
IUPAC 名称 |
tripentylalumane |
InChI |
InChI=1S/3C5H11.Al/c3*1-3-5-4-2;/h3*1,3-5H2,2H3; |
InChI 键 |
JOJQVUCWSDRWJE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC[Al](CCCCC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




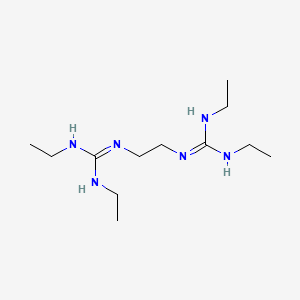
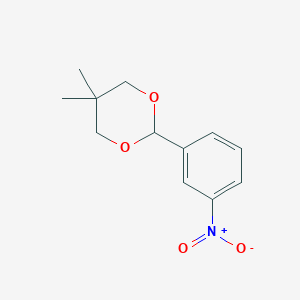
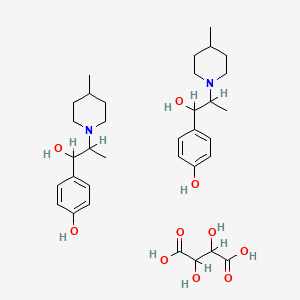

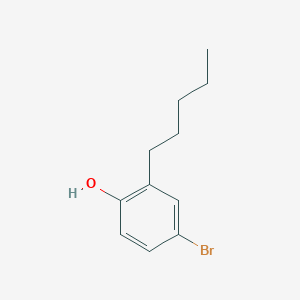
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
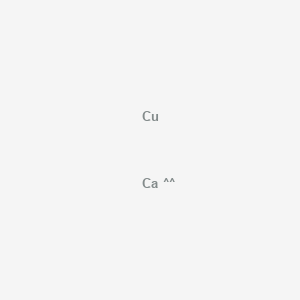
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
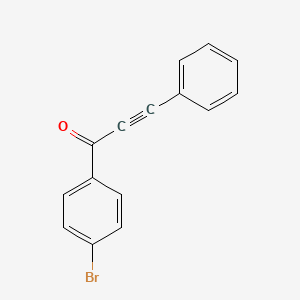
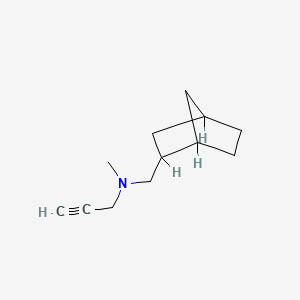
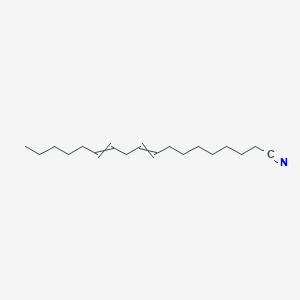
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
